N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide
Description
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-fluoro substituted indole ring, a thiazole ring, and a propanamide group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3OS/c1-9-8-24-17(22-9)10(2)16(23)20-4-3-11-7-21-15-6-14(19)13(18)5-12(11)15/h5-8,10,21H,3-4H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPZWULSWFSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C(=O)NCCC2=CNC3=CC(=C(C=C32)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Halogenation: The indole ring is then chlorinated and fluorinated using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: The chloro-fluoro indole derivative is coupled with the thiazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoic acid or its derivatives to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The halogen atoms (chlorine and fluorine) on the indole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms
Substitution: Substituted derivatives with nucleophiles replacing halogen atoms
Scientific Research Applications
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide can be compared with other similar compounds, such as:
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-(4-methyl-1,3-thiazol-2-yl)propanamide: Lacks the chlorine atom, which may influence its properties.
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-2-(1,3-thiazol-2-yl)propanamide: Lacks the methyl group on the thiazole ring, potentially altering its activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
